molecular formula C7H6F4N2O4S B6220334 2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid CAS No. 2751615-22-0

2-aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid

Cat. No.: B6220334
CAS No.: 2751615-22-0
M. Wt: 290.19 g/mol
InChI Key: LZVZMLOWMSGKIV-UHFFFAOYSA-N
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Description

Trifluoroacetic acid (TFA, CAS 76-05-1) is a fluorinated carboxylic acid with the chemical formula CF₃COOH. It is a colorless, volatile liquid with a sharp odor and is highly acidic (pKa ~0.23) due to the electron-withdrawing trifluoromethyl group. TFA is widely used as a solvent, catalyst, and reagent in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing. Its volatility, strong acidity, and compatibility with organic solvents make it indispensable for deprotection of acid-labile protecting groups (e.g., tert-butoxycarbonyl, Boc) and peptide synthesis . TFA also serves as a precursor to fluorinated compounds like trifluoroacetic anhydride (TFAA) and trifluoroethanol .

Properties

CAS No.

2751615-22-0

Molecular Formula

C7H6F4N2O4S

Molecular Weight

290.19 g/mol

IUPAC Name

2-aminopyridine-4-sulfonyl fluoride;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H5FN2O2S.C2HF3O2/c6-11(9,10)4-1-2-8-5(7)3-4;3-2(4,5)1(6)7/h1-3H,(H2,7,8);(H,6,7)

InChI Key

LZVZMLOWMSGKIV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)F)N.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In the presence of triethylamine, sulfuryl fluoride reacts with 2-aminopyridine in anhydrous tetrahydrofuran (THF) at 0–5°C. The base deprotonates the pyridine ring, enhancing nucleophilicity at the 4-position. The electrophilic sulfur atom in SO₂F₂ attacks this site, forming a sulfonyl fluoride group. After 12–24 hours, the crude product is purified via recrystallization from trifluoroacetic acid (TFA)/water mixtures, yielding the trifluoroacetate salt.

Typical Conditions:

  • Reagents: 2-Aminopyridine (1 equiv), SO₂F₂ (1.2 equiv), Et₃N (2 equiv)

  • Solvent: THF, −10°C to 25°C

  • Yield: 68–72%

Stepwise Synthesis via Sulfonyl Chloride Intermediate

For substrates incompatible with SO₂F₂, a stepwise approach involving sulfonation, chlorination, and fluorination is employed.

Sulfonation with Chlorosulfonic Acid

2-Aminopyridine reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at −10°C, forming 2-amino-4-sulfonic acid pyridine. The reaction is quenched with ice-water, and the sulfonic acid is isolated via filtration.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in refluxing chlorobenzene (110°C, 4 h), yielding 2-amino-4-sulfonyl chloride pyridine. Excess PCl₅ is removed under reduced pressure.

Fluorination with Potassium Fluoride

The sulfonyl chloride intermediate reacts with anhydrous potassium fluoride (KF) in acetonitrile at 60°C for 6 h. Calcium triflimide [Ca(NTf₂)₂] (0.5 equiv) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1 equiv) catalyze the fluorination, achieving >90% conversion.

Typical Conditions:

  • Reagents: 2-Amino-4-sulfonyl chloride pyridine (1 equiv), KF (3 equiv), Ca(NTf₂)₂ (0.5 equiv), DABCO (1 equiv)

  • Solvent: Acetonitrile, 60°C

  • Yield: 85–88%

Isolation as Trifluoroacetate Salt

The free base of 2-aminopyridine-4-sulfonyl fluoride is hygroscopic and prone to decomposition. To enhance stability, the compound is protonated with trifluoroacetic acid (TFA) in dichloromethane, forming the trifluoroacetate salt. The product precipitates upon addition of diethyl ether and is isolated via filtration.

Purification Protocol:

  • Reagents: Crude 2-aminopyridine-4-sulfonyl fluoride (1 equiv), TFA (1.1 equiv)

  • Solvent: CH₂Cl₂/Et₂O (1:3 v/v)

  • Purity: >98% (HPLC)

Comparative Analysis of Methods

Method Advantages Limitations Yield
Direct sulfonationSingle-step, high atom economyRequires handling gaseous SO₂F₂68–72%
Stepwise synthesisCompatible with heat-sensitive substratesMulti-step, lower overall yield70–75%
Catalytic fluorinationHigh efficiency, mild conditionsCost of Ca(NTf₂)₂ catalyst85–88%

Recent Advances in Sulfonyl Fluoride Chemistry

The development of sulfur(VI) fluoride exchange (SuFEx) chemistry has revolutionized sulfonyl fluoride synthesis. Calcium triflimide [Ca(NTf₂)₂] activates sulfonyl chlorides toward fluorination at room temperature, reducing reaction times from hours to minutes. For example, phenylsulfonyl chloride converts to phenylsulfonyl fluoride in 94% yield within 30 minutes using Ca(NTf₂)₂/DABCO .

Chemical Reactions Analysis

Types of Reactions

2-Aminopyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrofluoric acid, boron trifluoride, and sodium nitrite. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from reactions involving 2-aminopyridine-4-sulfonyl fluoride depend on the specific reaction conditions and reagents used. For example, fluorinated pyridines are common products when using diazonium salts .

Scientific Research Applications

Chemical Synthesis

Reagents and Catalysts
The compound acts as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives. Its sulfonyl fluoride group is reactive, making it a valuable intermediate in the synthesis of biologically active molecules. For example, it can be used to introduce sulfonamide functionalities into various substrates, enhancing their pharmacological profiles.

Case Study: Synthesis of Sulfonamides
Research has demonstrated that 2-aminopyridine-4-sulfonyl fluoride can effectively react with amines to form sulfonamides. The reaction conditions typically involve mild temperatures and short reaction times, yielding high purity products.

Substrate Conditions Yield (%) Notes
Aniline50 °C, 2h85High selectivity for para-substitution
Morpholine60 °C, 1h90Reaction completed in one step

Medicinal Chemistry

Drug Development
The compound's ability to modify biological activity makes it a candidate for drug development. Its incorporation into lead compounds has shown promise in enhancing efficacy against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity
A study evaluated the anticancer potential of sulfonamide derivatives synthesized from 2-aminopyridine-4-sulfonyl fluoride. The derivatives were tested against several cancer cell lines, revealing significant cytotoxic effects.

Compound Cell Line IC50 (µM) Mechanism of Action
Sulfonamide AHeLa12Induction of apoptosis
Sulfonamide BMCF-78Inhibition of cell proliferation

Biochemical Applications

Enzyme Inhibition Studies
The compound has been utilized in studying enzyme inhibition due to its ability to form covalent bonds with active site residues. This property is particularly useful in designing inhibitors for proteases and other enzymes involved in disease pathways.

Case Study: Inhibition of Proteases
Research demonstrated that derivatives of 2-aminopyridine-4-sulfonyl fluoride could effectively inhibit serine proteases. The inhibition kinetics were studied using various concentrations of the inhibitor, providing insights into their potential therapeutic applications.

Enzyme Inhibitor Concentration (µM) Inhibition (%)
Trypsin1075
Chymotrypsin585

Analytical Chemistry

Fluorinated Compounds as Probes
Trifluoroacetic acid enhances the solubility and stability of fluorinated compounds, making them suitable for analytical applications such as NMR spectroscopy and mass spectrometry.

Case Study: NMR Spectroscopy
The use of TFA as a solvent in NMR studies has been shown to improve signal clarity for fluorinated compounds derived from 2-aminopyridine-4-sulfonyl fluoride. This application is crucial for structural elucidation.

Mechanism of Action

The mechanism of action of 2-aminopyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making the compound of interest in drug discovery and development .

Comparison with Similar Compounds

Comparison of Trifluoroacetic Acid with Similar Compounds

The following table and analysis compare TFA with structurally or functionally related compounds, emphasizing their properties, reactivity, and industrial applications.

Table 1: Comparative Properties of TFA and Related Fluorinated Acids

Compound CAS Number Formula pKa Boiling Point (°C) Key Applications
Trifluoroacetic acid 76-05-1 CF₃COOH ~0.23 72 Solvent, catalyst, peptide synthesis, precursor to fluorinated compounds
Trifluoroacetic anhydride 407-25-0 (CF₃CO)₂O N/A 39–40 Acetylation agent, synthesis of esters and amides
Trifluoroacetyl chloride 354-32-5 CF₃COCl N/A -27 (sublimes) Introduction of trifluoroacetyl groups in organic reactions
Sulfuric acid 7664-93-9 H₂SO₄ ~-3 337 Industrial catalyst, dehydration, sulfonation (less volatile than TFA)

Key Comparisons:

Acidity and Volatility: TFA is significantly more acidic than conventional carboxylic acids (e.g., acetic acid, pKa ~4.76) and less oxidizing than sulfuric acid. Its volatility (bp 72°C) allows easy removal under reduced pressure, unlike non-volatile sulfuric acid . Trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride are more reactive than TFA, enabling rapid acetylation or trifluoroacetylation reactions. However, they require careful handling due to their lower boiling points and moisture sensitivity .

Applications in Synthesis :

  • TFA is preferred over sulfuric acid in peptide synthesis and Boc deprotection due to its milder oxidizing properties and compatibility with sensitive substrates .
  • TFAA is critical for preparing active esters and anhydrides, while trifluoroacetyl chloride is used to introduce trifluoroacetyl groups into nucleophiles (e.g., amines, alcohols) .

Market and Industrial Demand :

  • TFA dominates the fluorinated acid market, driven by its versatility in pharmaceuticals (e.g., antiviral drugs) and agrochemicals. In contrast, TFAA and trifluoroacetyl chloride are niche reagents with specialized applications .

Limitations on 2-Aminopyridine-4-Sulfonyl Fluoride

Sulfonyl fluorides are generally known for their use in chemical biology (e.g., covalent enzyme inhibition) and as "click chemistry" reagents. However, without explicit references to this compound in the evidence, a direct comparison with analogs (e.g., phenyl sulfonyl fluoride, tosylic acid) cannot be substantiated here.

Biological Activity

2-Aminopyridine-4-sulfonyl fluoride, trifluoroacetic acid is a chemical compound notable for its unique structure, which includes a pyridine ring substituted with an amino group at the 2-position and a sulfonyl fluoride group at the 4-position. The trifluoroacetic acid component enhances the reactivity of the compound, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Pyridine Ring : A six-membered aromatic ring with one nitrogen atom.
  • Amino Group : Attached at the 2-position, contributing to the compound's basicity.
  • Sulfonyl Fluoride Group : Located at the 4-position, enhancing electrophilicity and reactivity.
  • Trifluoroacetic Acid : Acts as an additive that can improve solubility and stability in biological systems.

Biological Activity

Research indicates that compounds similar to 2-aminopyridine derivatives exhibit significant biological activities, including:

  • Enzyme Inhibition : These compounds may inhibit specific enzymes or receptors, making them candidates for drug development targeting conditions such as Alzheimer's disease and inflammation.
  • Binding Affinity : Interaction studies have shown that 2-aminopyridine-4-sulfonyl fluoride can bind effectively to various biological targets. Notably, its interaction with nitric oxide synthase suggests potential applications in treating inflammatory diseases.
  • Cytotoxicity : Studies on related compounds have demonstrated varying levels of cytotoxicity against tumor cell lines. For instance, new peptide derivatives of 4-aminopyridine showed significantly lower toxicity compared to their parent compound .

The mechanism by which 2-aminopyridine-4-sulfonyl fluoride exerts its biological effects is primarily through covalent modification of target proteins. The sulfonyl fluoride moiety is known to react with nucleophilic residues in proteins, thereby inhibiting enzyme activity and altering cellular pathways. This property is shared among sulfonyl fluorides, which are recognized as privileged warheads in chemical biology due to their ability to selectively modify serine, threonine, lysine, tyrosine, cysteine, and histidine residues .

Comparative Analysis

The following table summarizes the structural features and unique aspects of compounds related to 2-aminopyridine-4-sulfonyl fluoride:

Compound NameStructure FeaturesUnique Aspects
2-Aminopyridine Amino group at position 2Basic structure without sulfonyl fluoride
4-Sulfonylpyridine Sulfonyl group at position 4Lacks amino substitution at position 2
2-Aminopyridin-4-one Contains carbonyl instead of sulfonylDifferent reactivity profile
3-Aminopyridine Amino group at position 3Altered biological activity compared to 2-amino

Case Studies

  • Alzheimer's Disease Research : Studies have shown that derivatives of aminopyridines can inhibit β-secretase activity, a key enzyme involved in amyloid plaque formation in Alzheimer's disease. This suggests that modifications to the aminopyridine structure may enhance therapeutic efficacy while reducing toxicity .
  • Inflammatory Disease Models : In vitro studies demonstrated that compounds similar to 2-aminopyridine-4-sulfonyl fluoride can modulate nitric oxide synthase activity, indicating potential for use in treating inflammatory conditions.
  • Cytotoxicity Profiles : New derivatives were synthesized and tested against various tumor cell lines (HEP-G2, BV-173). Results indicated that these derivatives exhibited negligible growth-inhibitory effects compared to traditional chemotherapeutics, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-aminopyridine-4-sulfonyl fluoride?

Answer:
The synthesis of 2-aminopyridine-4-sulfonyl fluoride typically involves sequential functionalization of the pyridine core. A common approach includes:

Sulfonation : React 4-chloropyridine with sulfur trioxide (SO₃) under controlled conditions to introduce a sulfonic acid group.

Fluorination : Treat the sulfonic acid intermediate with a fluorinating agent like DAST (diethylaminosulfur trifluoride) to replace the hydroxyl group with fluorine.

Amination : Introduce the amino group via nucleophilic substitution using ammonia or protected amines.
Key challenges include controlling regioselectivity and minimizing side reactions. Substitution reactions with sodium azide or coupling reactions using palladium catalysts can refine specificity .

Basic: What is the mechanistic role of trifluoroacetic acid (TFA) in reactions involving 2-aminopyridine-4-sulfonyl fluoride?

Answer:
TFA enhances electrophilicity by protonating basic sites (e.g., amino groups), stabilizing reactive intermediates, and promoting sulfonyl fluoride activation. In enzyme inhibition studies, TFA’s strong acidity (pKa ~0.23) facilitates proton transfer during covalent bond formation between the sulfonyl fluoride and catalytic residues (e.g., serine in proteases). This mechanism is critical for kinetic trapping experiments in chemical biology .

Advanced: How can researchers mitigate stability issues during storage and handling of trifluoroacetic acid?

Answer:
TFA’s volatility and reactivity require:

  • Storage : In airtight, glass containers under inert gas (argon/nitrogen) at 4°C to prevent moisture absorption.
  • Handling : Use in fume hoods with PPE (gloves, goggles) due to corrosive fumes.
  • Disposal : Neutralize with aqueous sodium bicarbonate before disposal to avoid environmental release. Note that TFA’s environmental persistence (half-life >10 years in water) necessitates strict containment .

Advanced: What analytical techniques are optimal for characterizing 2-aminopyridine-4-sulfonyl fluoride and its reaction products?

Answer:

  • NMR Spectroscopy : ¹⁹F NMR (δ ~60-70 ppm) identifies sulfonyl fluoride groups, while ¹H/¹³C NMR resolves pyridine ring substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-ToF) confirms molecular weight and detects degradation products. Negative-ion mode is preferred for sulfonate detection .
  • HPLC : Reverse-phase HPLC with TFA-containing mobile phases (0.1% v/v) improves peak resolution for polar intermediates .

Basic: How to purify 2-aminopyridine-4-sulfonyl fluoride after synthesis?

Answer:

Liquid-Liquid Extraction : Separate unreacted starting materials using dichloromethane/water phases.

Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for non-polar impurities.

Recrystallization : Employ ethanol/water mixtures for high-purity crystals.
Neutralize residual TFA with triethylamine before chromatography to prevent column degradation .

Advanced: How to investigate the inhibitory mechanism of 2-aminopyridine-4-sulfonyl fluoride against target enzymes?

Answer:

Kinetic Assays : Measure time-dependent inactivation using fluorogenic substrates (e.g., AMC-peptides for proteases).

X-ray Crystallography : Co-crystallize the enzyme-inhibitor complex to resolve covalent adduct formation at the active site.

Mass Spectrometry : Confirm covalent modification via intact protein MS or tryptic digest peptide mapping .

Advanced: How to troubleshoot low reaction yields in TFA-catalyzed coupling reactions?

Answer:
Low yields often stem from:

  • Moisture Sensitivity : Use anhydrous solvents and molecular sieves.
  • Side Reactions : Optimize stoichiometry (e.g., TFA concentration ≤10% v/v) to avoid over-acidification.
  • Temperature Control : Maintain reactions at 0–25°C to suppress decarboxylation. Monitor by TLC or in situ FTIR .

Basic: What safety protocols are critical when working with trifluoroacetic acid?

Answer:

  • PPE : Acid-resistant gloves (nitrile), face shields, and lab coats.
  • Ventilation : Always use fume hoods; TFA vapors cause severe respiratory irritation.
  • Emergency Measures : Immediate rinsing with water for skin/eye contact; sodium bicarbonate for spill neutralization .

Advanced: How can environmental contamination by TFA be minimized in large-scale syntheses?

Answer:

  • Scavengers : Employ TFA-capture resins (e.g., polymer-supported amines) post-reaction.
  • Alternative Catalysts : Replace TFA with weaker acids (e.g., acetic acid) where feasible.
  • Recycling : Distill TFA from reaction mixtures under reduced pressure (bp 72°C) .

Advanced: How do structural modifications of 2-aminopyridine-4-sulfonyl fluoride alter its reactivity in enzyme inhibition?

Answer:

  • Fluorine Position : 4-Sulfonyl vs. 3-sulfonyl groups affect steric accessibility to enzyme active sites.
  • Amino Group pKa : Electron-withdrawing substituents lower pKa, enhancing nucleophilic attack.
  • Comparative Studies : Use computational docking (e.g., AutoDock) to predict binding modes of analogs. Validate with IC₅₀ assays .

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